molecular formula C9H13N3O B13564274 4-(Piperazin-1-yl)pyridin-2-ol

4-(Piperazin-1-yl)pyridin-2-ol

Cat. No.: B13564274
M. Wt: 179.22 g/mol
InChI Key: DUBVXODCQGCVJX-UHFFFAOYSA-N
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Description

4-(piperazin-1-yl)-1,2-dihydropyridin-2-one is a heterocyclic compound that features both piperazine and dihydropyridinone moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(piperazin-1-yl)-1,2-dihydropyridin-2-one typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. These methods may include parallel solid-phase synthesis and photocatalytic synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(piperazin-1-yl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperazine or dihydropyridinone rings .

Scientific Research Applications

4-(piperazin-1-yl)-1,2-dihydropyridin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(piperazin-1-yl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. For example, it may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives and dihydropyridinone analogs. Examples include:

Uniqueness

4-(piperazin-1-yl)-1,2-dihydropyridin-2-one is unique due to its specific combination of piperazine and dihydropyridinone moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

4-piperazin-1-yl-1H-pyridin-2-one

InChI

InChI=1S/C9H13N3O/c13-9-7-8(1-2-11-9)12-5-3-10-4-6-12/h1-2,7,10H,3-6H2,(H,11,13)

InChI Key

DUBVXODCQGCVJX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC(=O)NC=C2

Origin of Product

United States

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